
Emoghrelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Emoghrelin is isolated from the methanol extract of raw Heshouwu. The major ingredient, emodin-8-O-(6’-O-malonyl)-glucoside, is identified and separated through specialized heating processes . The compound is then examined for its cytotoxicity and capability of stimulating growth hormone release .
Industrial Production Methods: Currently, this compound is primarily extracted from natural sources, specifically Heshouwu. Industrial production methods are still under research and development, focusing on optimizing extraction processes to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Emoghrelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various quinone derivatives and reduced forms of this compound .
Scientific Research Applications
Emoghrelin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone derivatives and their reactions.
Mechanism of Action
Emoghrelin exerts its effects by activating the ghrelin receptor, which is involved in the regulation of growth hormone secretion. Molecular modeling and docking studies have shown that this compound fits well within the binding pocket of the ghrelin receptor, similar to growth hormone-releasing hormone-6 (GHRP-6) . This interaction stimulates the release of growth hormone from the anterior pituitary cells .
Comparison with Similar Compounds
Teaghrelin: Another non-peptidyl analog of ghrelin found in tea leaves.
Quercetin 3-O-malonylglucoside: Found in mulberry leaves, this compound is structurally similar to emoghrelin and also stimulates growth hormone secretion.
Uniqueness: this compound is unique due to its specific structure and its origin from Heshouwu. Its ability to stimulate growth hormone secretion via the ghrelin receptor sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H22O13 |
|---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-(3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O13/c1-8-2-10-17(12(26)3-8)21(32)18-11(19(10)30)4-9(25)5-13(18)36-24-23(34)22(33)20(31)14(37-24)7-35-16(29)6-15(27)28/h2-5,14,20,22-26,31,33-34H,6-7H2,1H3,(H,27,28)/t14-,20-,22+,23-,24-/m1/s1 |
InChI Key |
ARYOUUYBGPNODI-LHNXKRSWSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


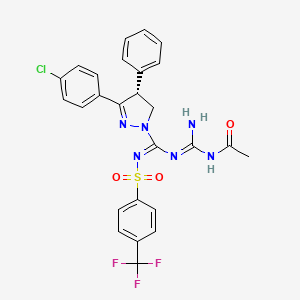
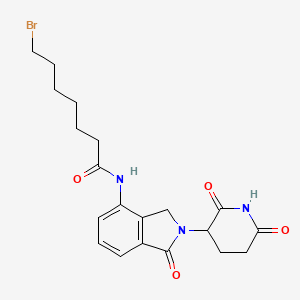
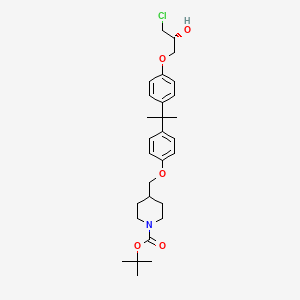
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
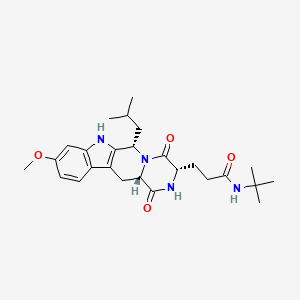
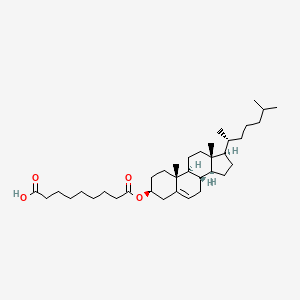
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
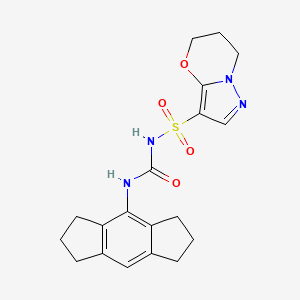

![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
